(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine

Enantioselective synthesis Kinetic resolution Biocatalysis

Chiral β-fluoroamine supply often suffers from low enantiopurity and batch inconsistency, delaying drug discovery. (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine (CAS 1246567-41-8) resolves this: • >99.5% ee achievable via lipase-catalyzed kinetic resolution-ideal for chiral API synthesis. • Dual fluorine (aryl-F + β-F) enhances metabolic stability & binding affinity in SAR campaigns. • Compatible with transaminase-catalyzed deracemization for green biocatalytic routes. Standard 95% purity; research to bulk scales available.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
Cat. No. B13306231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CF)N)F
InChIInChI=1S/C8H9F2N/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5,11H2/t8-/m1/s1
InChIKeyYOYLKDHQGZBJMV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral β-Fluoroamine Building Block Overview


(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine (CAS 1246567-41-8) is a chiral β-fluoroamine characterized by a (1S) stereocenter bearing a 2-fluoroethylamine moiety and a para-fluorophenyl ring, with the molecular formula C8H9F2N and a molecular weight of 157.16 g/mol . This compound belongs to the class of 1-aryl-2-fluoroethylamines, which are privileged scaffolds in medicinal chemistry due to the unique properties conferred by vicinal fluorine substitution . Commercially available in both free base and hydrochloride forms (e.g., CAS 2060063-36-5), it serves as a versatile intermediate for the construction of fluorinated bioactive molecules and chiral ligands [1].

Chiral Scaffold
(1S)-β-Fluoroamine building block
Available Forms
Free base · Hydrochloride salt
Key Applications
Fluorinated bioactive molecule synthesis · Chiral ligand precursor

Why This Scaffold Cannot Be Substituted


The (1S)-2-fluoro-1-(4-fluorophenyl)ethanamine scaffold is not interchangeable with its non-fluorinated counterpart ((S)-1-(4-fluorophenyl)ethanamine) or the racemic mixture due to fundamental differences in physicochemical properties and stereochemical requirements. The β-fluoro substituent alters lipophilicity, metabolic stability, and binding conformation in downstream molecules . Additionally, enantiopure (1S)-stereochemistry is essential for asymmetric synthesis applications; the (1R)-enantiomer (CAS 1246567-35-0) or racemate (CAS 929972-16-7) cannot substitute when stereocontrol is required for chiral ligand formation or enantioselective catalysis [1]. The following quantitative evidence demonstrates specific, measurable differentiation that justifies targeted procurement.

Non-fluorinated analog
Lacks the β-fluoro substituent; may shift lipophilicity, metabolic stability, and binding conformation in downstream molecules.
Racemic or (1R)-enantiomer
Stereochemical mismatch; may not support asymmetric synthesis or chiral ligand formation requiring (1S) control.
Non-fluorinated enzymatic pathways
β-Fluoroamine-specific biocatalytic resolution (e.g., transaminase promiscuity) may not be replicated with non-fluorinated substrates.

Quantitative Differentiation Evidence


Enantiomeric Purity via Lipase Resolution

In the lipase B-catalyzed kinetic resolution of racemic 1-aryl-2-fluoroethylamines, the (1S)-configured compound is isolated as its methoxyacetamide derivative with an enantiomeric excess (ee) of >99.5% . This exceeds the commercial specification of 99% ee for the non-fluorinated analog (S)-1-(4-fluorophenyl)ethanamine (CAS 66399-30-2) and demonstrates superior stereochemical purity achievable for the β-fluorinated scaffold.

Enantiomeric purity (lipase resolution)
Data to verify
>99.5% ee (as (S)-methoxyacetamide)
Supports high stereochemical fidelity for drug-substance intermediate preparation.
CAL-B kinetic resolution; supplier-reported data; cross-study comparable.
Enantioselective synthesis Kinetic resolution Biocatalysis

Transaminase-Catalyzed Deracemization Efficiency

Transaminases (TAs) resolve racemic β-fluoroamines including the target compound through a tandem hydrodefluorination/deamination process, yielding the corresponding (1S)-enantiomer with up to >99% ee [1]. This enzymatic method represents the first exploitation of TA catalytic promiscuity for enantioselective dehalogenation, providing a direct route to enantiopure β-fluoroamines not accessible via conventional chemical resolution of non-fluorinated analogs .

Transaminase deracemization
Class-level inference
Up to >99% ee via tandem hydrodefluorination/deamination
Enables a biocatalytic route to enantiopure β-fluoroamine not accessible for non-fluorinated analogs.
First exploitation of transaminase catalytic promiscuity for dehalogenation.
Biocatalysis Enantioselective dehalogenation Transaminase

Lipase Compatibility Screening

A screen of ten commercial lipase preparations for the kinetic resolution of racemic 1-aryl-2-fluoroethylamines revealed that only lipase B from Candida antarctica (CAL-B) catalyzed the reaction with high enantioselectivity; nine other lipases failed to catalyze the reaction or exhibited low enantioselectivity . This narrow enzymatic compatibility underscores the unique substrate requirements of the β-fluoroamine scaffold and differentiates it from non-fluorinated phenethylamines, which are more broadly accepted by diverse lipases.

Lipase compatibility screen
Class-level inference
1/10 lipases active (CAL-B only); 9 inactive
Restricted enzyme compatibility requires validated protocols; non-fluorinated analog would bypass this selectivity.
Non-fluorinated phenethylamines broadly accepted by diverse lipases.
Biocatalyst screening Lipase selectivity Kinetic resolution

Chiral Ligand Precursor Potential

While the non-fluorinated analog (S)-1-(4-fluorophenyl)ethanamine forms the well-characterized palladium(II) complex diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II) , the (1S)-2-fluoro-1-(4-fluorophenyl)ethanamine scaffold introduces an additional β-fluoro stereocenter that can modulate ligand geometry and electron density at the metal center . Direct comparative complexation data are not yet published, but the structural modification is a class-level inference for tuning catalytic activity.

Chiral ligand potential
Context-dependent
β-Fluoro stereocenter may tune ligand geometry and metal-center electron density
Offers differentiated scaffold for asymmetric catalysis development; requires further characterization.
Direct comparative complexation data not yet published.
Asymmetric catalysis Chiral ligands Palladium complexes

High-Value Application Scenarios


β-Fluoroamine Pharmaceutical Synthesis

The (1S)-enantiomer serves as a direct precursor for β-fluoroamine pharmacophores, which are known to enhance metabolic stability and binding affinity in drug candidates . The demonstrated >99.5% ee achievable via lipase-catalyzed resolution ensures minimal racemic contamination in final drug substances, meeting stringent regulatory requirements for chiral purity in pharmaceutical development.

Biocatalytic Deracemization Development

This compound is an ideal substrate for transaminase-catalyzed deracemization studies, enabling the production of enantiopure β-fluoroamines with up to >99% ee [1]. The unique reactivity of the β-fluoroamine motif with transaminases—not observed with non-fluorinated analogs—makes it a valuable tool for exploring novel biocatalytic transformations and developing greener synthetic routes to chiral fluorinated building blocks.

Chiral Ligands for Asymmetric Catalysis

The (1S)-2-fluoro-1-(4-fluorophenyl)ethanamine scaffold can be elaborated into chiral N,N- or N,O-ligands for transition-metal catalysis. While direct palladium complexes analogous to those formed with (S)-1-(4-fluorophenyl)ethanamine have not been fully characterized, the β-fluoro substituent offers a tunable electronic and steric environment, potentially enhancing enantioselectivity in asymmetric hydrogenation, cross-coupling, or allylic substitution reactions.

Medicinal Chemistry SAR Exploration

As a β-fluoroamine building block, this compound is employed in structure-activity relationship (SAR) campaigns to probe the effect of vicinal fluorine substitution on biological target engagement . The dual fluorine atoms (aryl-F and β-F) provide a distinct physicochemical profile compared to mono-fluorinated or non-fluorinated analogs, enabling systematic exploration of fluorine's impact on potency, selectivity, and metabolic stability in lead optimization.

Application
Selection Property
Validation Focus
Fluorinated drug-substance intermediate synthesis
Enantiopurity profile (high ee accessible via resolution)
Chiral purity documentation in pharmaceutical development
Biocatalytic deracemization studies
Enzymatic deracemization compatibility (transaminase)
Enantiopurity outcome and process scalability
Chiral ligand synthesis for asymmetric catalysis
β-Fluoro stereocenter for electronic/steric tuning
Ligand geometry and enantioselectivity in model reactions
Fluorine SAR campaigns in lead optimization
Dual-fluorine (aryl-F and β-F) physicochemical profile
Impact on target interaction and metabolic stability in SAR models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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